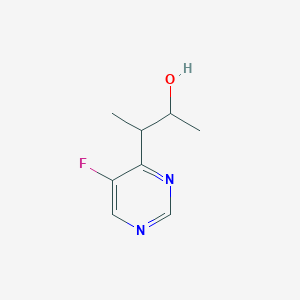
(4'-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of the fluorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Addition of Methanol Group:
Industrial Production Methods
Industrial production of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group in (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)biphenyl: Similar structure but lacks the methanol group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a methanol group.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of a biphenyl structure.
Uniqueness
(4’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)methanol is unique due to the combination of the fluorine, trifluoromethyl, and methanol groups attached to the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H10F4O |
|---|---|
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-11-4-2-10(3-5-11)12-6-1-9(8-19)7-13(12)14(16,17)18/h1-7,19H,8H2 |
Clave InChI |
KJQNWJBOHIWKAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)CO)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


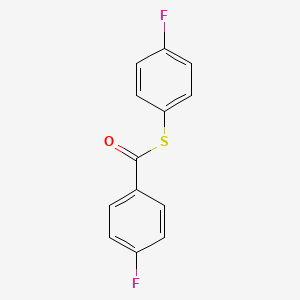
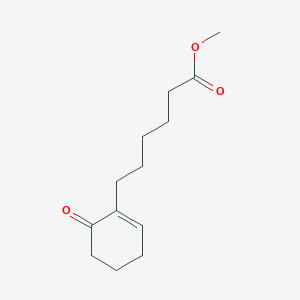
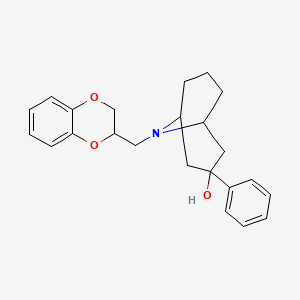
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)


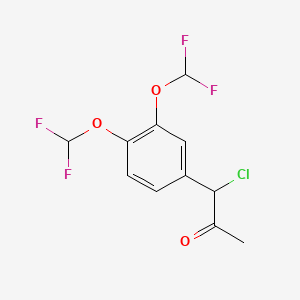
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)

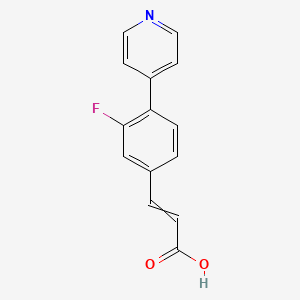
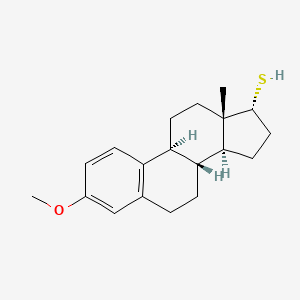

![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
